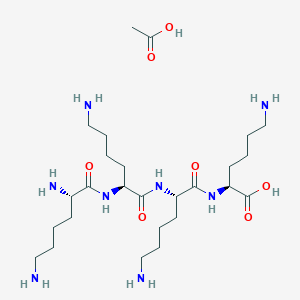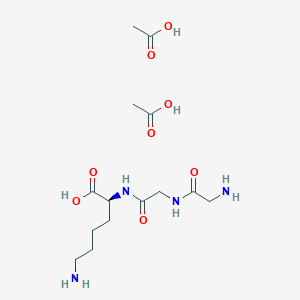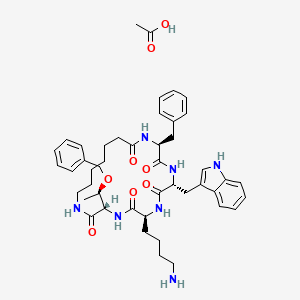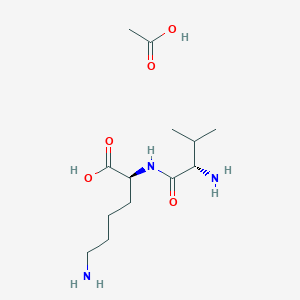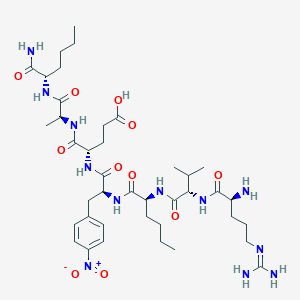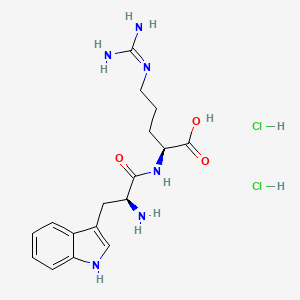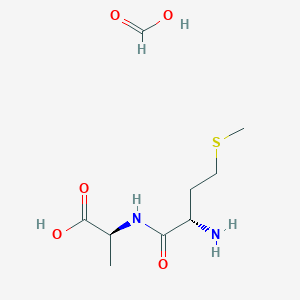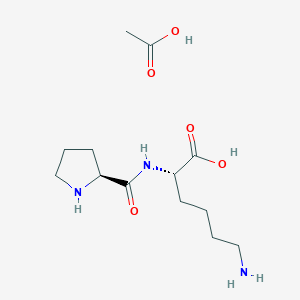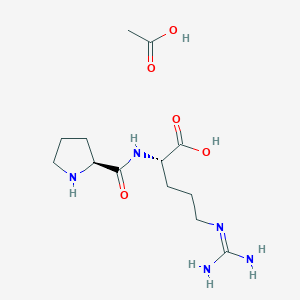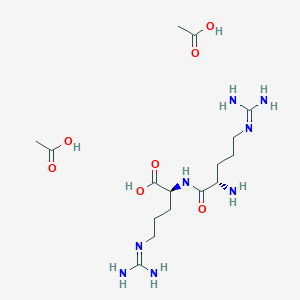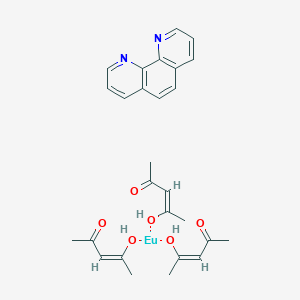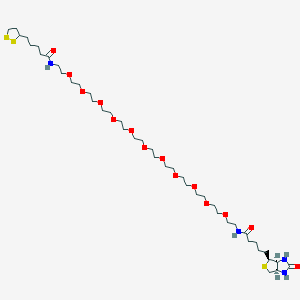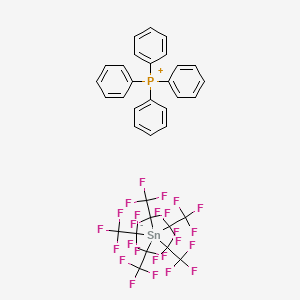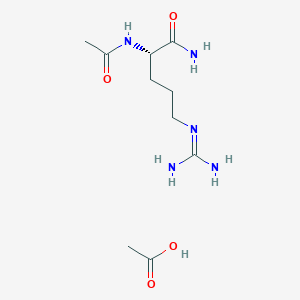
Ac-Arg-NH2 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Wrinkle and Cosmetic Applications
“Ac-Arg-NH2 acetate” is a key component of the peptide Argireline, also known as Acetyl Hexapeptide-8 . This peptide is known for its anti-wrinkle properties and is commonly used in cosmetic products . It works by destabilizing the formation of the SNARE complex, thus preventing muscle contraction . This results in reduced facial lines and wrinkles .
Oxidation Studies
Studies have been conducted on the oxidation of Argireline, which contains the “Ac-Arg-NH2 acetate” sequence . These studies are important for understanding the stability of Argireline in cosmetic formulations .
Interaction with Copper Ions
Research has been conducted to study the interaction of copper(II) ions with Argireline and its derivatives . This research is significant because copper peptides are known to promote collagen and elastin production, and also act as antioxidants .
Neurotransmitter Inhibition
Argireline, which contains “Ac-Arg-NH2 acetate”, inhibits the release of neurotransmitters in muscle cells . This weakens muscle contraction, relaxes the muscle, and thus reduces mimical wrinkles .
Skin Regeneration
Copper peptides, which can be formed with Argireline, have been used in skincare products for the last 20 years . They are still regarded as one of the most potent instigators of skin regeneration .
Safety Studies
Safety studies have been conducted on Argireline, given its widespread use in cosmetics . It has been proven that Argireline is non-toxic, although it should be noted that the presence of high concentrations of Argireline in the body could be dangerous .
Mecanismo De Acción
Target of Action
The primary target of Ac-Arg-NH2 acetate, also known as Cenupatide, is the Urokinase-type plasminogen activator receptor (uPAR) . uPAR plays a crucial role in various physiological and pathological processes, including cell migration, adhesion, proliferation, and differentiation .
Mode of Action
Cenupatide interacts with its target, uPAR, by inhibiting its activity . This interaction results in anti-angiogenic and anti-inflammatory effects , which can be beneficial in various therapeutic applications.
Biochemical Pathways
For instance, the inhibition of uPAR can disrupt the formation of blood vessels (angiogenesis), which is a critical process in tumor growth and inflammation .
Result of Action
The inhibition of uPAR by Ac-Arg-NH2 acetate leads to anti-angiogenic and anti-inflammatory effects . These effects can be beneficial in the treatment of diseases characterized by excessive angiogenesis or inflammation, such as cancer and autoimmune disorders .
Propiedades
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O2.C2H4O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;1-2(3)4/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H3,(H,3,4)/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPITFWGMXUHM-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Arg-NH2 acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)
